

Application Note & Synthesis Protocol: 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

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Compound of Interest

Compound Name: 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

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Abstract

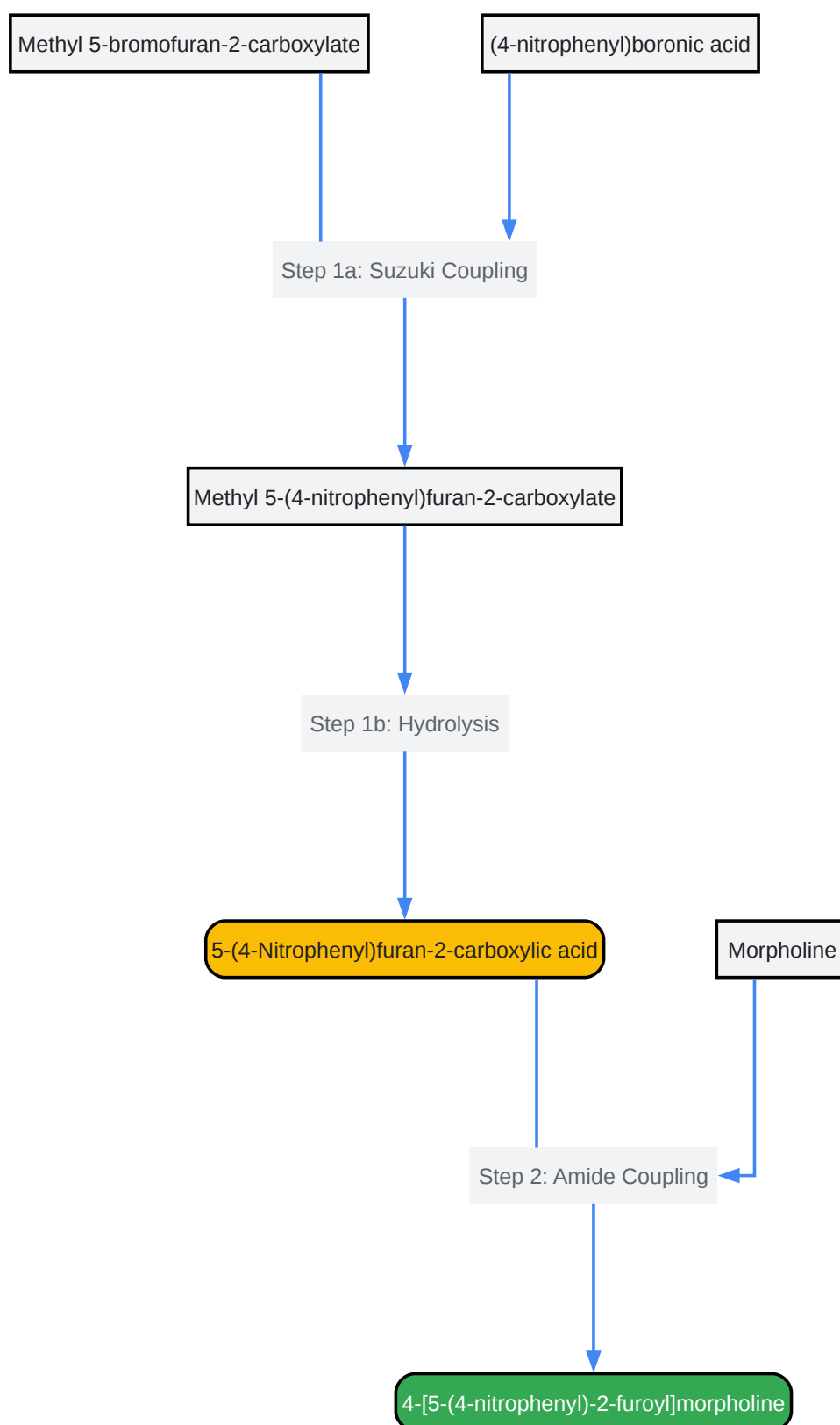
This document provides a comprehensive guide for the synthesis of **4-[5-(4-nitrophenyl)-2-furoyl]morpholine**, a compound of interest in medicinal chemistry and materials science research.^[1] We present a reliable two-stage synthetic pathway, beginning with the construction of the core 5-arylfuran scaffold via a Suzuki coupling reaction, followed by the final amide bond formation. Two distinct, well-validated protocols for the amidation step are detailed: a classic acyl chloride-based method and a modern approach utilizing a direct amide coupling reagent. This guide is designed for researchers in organic synthesis and drug development, offering not only step-by-step instructions but also the underlying chemical principles, safety protocols, and comparative analysis of the methodologies to ensure a successful and informed synthesis.

Introduction and Synthetic Strategy

The target molecule, **4-[5-(4-nitrophenyl)-2-furoyl]morpholine**, is an amide derivative built upon a 5-(4-nitrophenyl)furan-2-carboxylic acid backbone. The synthesis is logically divided into two primary stages:

- **C-C Bond Formation:** Construction of the 5-aryl furan ring system. While various cross-coupling reactions such as the Sonogashira[2][3] or Ullmann[4][5] couplings are viable, this guide focuses on the palladium-catalyzed Suzuki coupling. This method is chosen for its high functional group tolerance, generally good yields, and well-established reliability for creating biaryl linkages.[6]
- **Amide Bond Formation:** Coupling of the synthesized carboxylic acid with morpholine. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, often resulting in a simple acid-base reaction.[7] Therefore, activation of the carboxylic acid is necessary. We will explore two robust methods to achieve this critical transformation.

The overall synthetic pathway is illustrated below.



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Figure 1: Overall Synthetic Scheme.

Reagents, Equipment, and Safety

Required Materials

Reagent	CAS Number	Notes
Methyl 5-bromofuran-2-carboxylate	35055-99-5	Starting material
(4-Nitrophenyl)boronic acid	15743-30-3	Coupling partner
Bis(triphenylphosphine)palladium(II) dichloride	13965-03-2	Catalyst
Sodium Carbonate (Na ₂ CO ₃)	497-19-8	Base
1,4-Dioxane	123-91-1	Anhydrous, reaction solvent
Sodium Hydroxide (NaOH)	1310-73-2	For hydrolysis
Methanol (MeOH)	67-56-1	Solvent
Hydrochloric Acid (HCl)	7647-01-0	For acidification
Morpholine	110-91-8	Amine coupling partner
Thionyl Chloride (SOCl ₂)	7719-09-7	For Method A (Acyl Chloride)
HBTU	94790-37-1	For Method B (Coupling Reagent)
N,N-Diisopropylethylamine (DIPEA)	7087-68-5	Non-nucleophilic base for Method B
Dichloromethane (DCM)	75-09-2	Anhydrous, reaction solvent
Dimethylformamide (DMF)	68-12-2	Anhydrous, reaction solvent
Ethyl Acetate (EtOAc)	141-78-6	Extraction/Chromatography solvent
Hexanes	110-54-3	Chromatography solvent

Safety Precautions

WARNING: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent	Key Hazards
Thionyl Chloride (SOCl ₂)	Corrosive, Toxic, and Reactive. Causes severe skin and eye burns.[8] Toxic if inhaled, potentially causing pulmonary edema. Reacts violently with water, releasing toxic gases (HCl, SO ₂).[9][10] Handle with extreme care under an inert atmosphere.
Morpholine	Flammable, Corrosive, and Toxic.[11][12] Flammable liquid and vapor.[13] Causes severe skin burns and eye damage.[14] Harmful if swallowed and toxic in contact with skin or if inhaled.[12]
1,4-Dioxane	Flammable, Suspected Carcinogen. Flammable liquid and vapor. Can form explosive peroxides upon storage. Use only peroxide-free solvent.
Palladium Catalysts	Toxic and Irritant. Avoid inhalation of dust and skin contact.
Strong Acids/Bases	Corrosive. (HCl, NaOH) Cause severe burns. Handle with care.

Part 1: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic acid

Principle & Mechanism

This step employs a Suzuki-Miyaura cross-coupling reaction. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The subsequent step is a standard saponification (base-catalyzed hydrolysis) of the methyl ester to yield the desired carboxylic acid.[6]

Detailed Experimental Protocol

a) Methyl 5-(4-nitrophenyl)furan-2-carboxylate Synthesis^[6]

- To a round-bottom flask equipped with a reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.2 mmol, 1.0 eq), (4-nitrophenyl)boronic acid (1.6 mmol, 1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.06 mmol, 5 mol%).
- Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Under the inert atmosphere, add 10 mL of anhydrous 1,4-dioxane.
- Add 1.2 mL of a 2M aqueous sodium carbonate solution (2.4 mmol, 2.0 eq).
- Heat the reaction mixture to 90 °C and stir overnight (approx. 12-16 hours).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) (cyclohexane–EtOAc 8:2).
- Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

b) Hydrolysis to 5-(4-Nitrophenyl)furan-2-carboxylic acid^[6]

- Dissolve the crude or purified methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol, 1.0 eq) in a 2:1 mixture of water and methanol (4 mL total volume).
- Add sodium hydroxide (0.6 mmol, 3.0 eq) to the solution.
- Heat the mixture to reflux and stir for 3 hours.
- Cool the solution to room temperature and remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl.

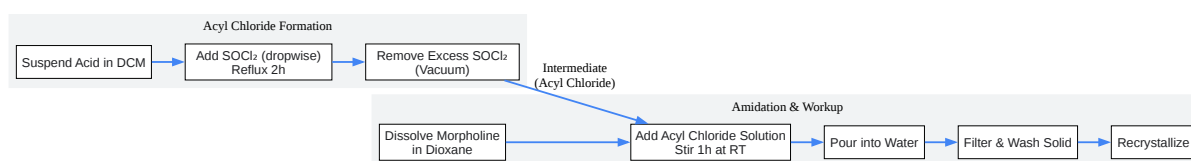
- A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the target carboxylic acid.[15]

Part 2: Synthesis of 4-[5-(4-nitrophenyl)-2-furoyl]morpholine

Two effective methods for this final amide coupling step are presented below.

Method A: The Acyl Chloride Protocol

This traditional method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with morpholine. Thionyl chloride is a common and effective reagent for this transformation.[16][17]



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Figure 2: Workflow for the Acyl Chloride Method.

- Acyl Chloride Formation:
 - In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or use neat thionyl chloride as the solvent/reagent.
 - Carefully add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0 °C.

- After the addition is complete, fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 2-3 hours.
- Cool the reaction to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. Caution: The vapors are corrosive.[18] Use a trap containing a NaOH solution. The resulting crude 5-(4-nitrophenyl)furan-2-carbonyl chloride is used immediately in the next step.
- Amidation:
 - In a separate flask, dissolve morpholine (2.2 eq) in anhydrous dioxane or DCM.
 - Cool the morpholine solution to 0 °C in an ice bath.
 - Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous dioxane and add it dropwise to the stirred morpholine solution.
 - After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
 - Pour the reaction mixture into a beaker of cold water.
 - The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
 - Recrystallize the crude product from an ethanol-DMF mixture to obtain pure **4-[5-(4-nitrophenyl)-2-furoyl]morpholine**. [16] The expected yield is approximately 82%, with a melting point of 191–192 °C. [16]

Method B: The HBTU Direct Coupling Protocol

This method utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a modern coupling reagent that activates the carboxylic acid in situ. [19] [20] This approach avoids the use of thionyl chloride and often proceeds under milder conditions with a simpler purification process. [21]

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HBTU to form a highly reactive HOBt active ester. [19] This active

ester is then susceptible to nucleophilic attack by the amine (morpholine), forming the desired amide bond and releasing HOBt and tetramethylurea as byproducts.[21]



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Figure 3: Workflow for the HBTU Coupling Method.

- In a round-bottom flask, dissolve 5-(4-nitrophenyl)furan-2-carboxylic acid (1.0 eq) and morpholine (1.1 eq) in anhydrous DMF.
- Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 5 minutes at room temperature.
- In a separate vial, dissolve HBTU (1.2 eq) in a minimal amount of anhydrous DMF.
- Add the HBTU solution dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC.
- Upon completion, quench the reaction by adding water.
- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers and wash successively with 10% citric acid solution, saturated sodium bicarbonate solution, water, and finally brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization as described in Method A.

Comparison of Amidation Methods

Feature	Method A (Acyl Chloride)	Method B (HBTU Coupling)
Reagent Hazard	High (Thionyl chloride is highly corrosive and toxic).[18]	Moderate (HBTU is potentially explosive when heated).[19]
Conditions	Harsher (Requires reflux).	Milder (Typically room temperature).
Byproducts	HCl and SO ₂ , which must be neutralized/trapped.	Water-soluble urea and HOBt, easily removed by washing.
Workup	Involves precipitation and filtration.	Standard aqueous workup and extraction.[21]
Cost	Reagents are generally less expensive.	Coupling reagents like HBTU are more expensive.
Applicability	Excellent for robust substrates.	Ideal for sensitive substrates and milder conditions.

Conclusion

The synthesis of **4-[5-(4-nitrophenyl)-2-furoyl]morpholine** can be reliably achieved through a two-part strategy involving a Suzuki coupling followed by amide formation. This guide provides two distinct and validated protocols for the crucial amidation step. The acyl chloride method is a cost-effective and classic approach suitable for scale-up, while the HBTU coupling method offers a milder, modern alternative with a simpler workup procedure. The choice of method can be tailored to the specific laboratory resources, safety considerations, and scale of the synthesis required by the research professional.

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